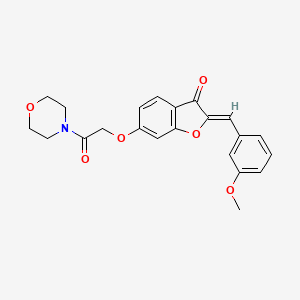
(Z)-2-(3-methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(3-methoxybenzylidene)-6-(2-morpholino-2-oxoethoxy)benzofuran-3(2H)-one, also known as MBOMeOB, is a synthetic compound that has gained attention in the scientific research community due to its potential applications in the field of medicinal chemistry. MBOMeOB has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Scientific Research Applications
Synthetic Routes and Biological Activities Benzofuran derivatives are synthesized through various chemical reactions and have been evaluated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, Abu‐Hashem et al. (2020) synthesized novel benzofuran derivatives showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, Kosmalski et al. (2022) reported the synthesis of oxime ethers containing benzofuran units with potential antitumor activity, highlighting the compound's specificity against various cancer cell lines (Kosmalski, Hetmann, Studzińska, Baumgart, Kupczyk, & Roszek, 2022).
Antioxidant and DNA Protection Research into benzofuran derivatives also encompasses their antioxidant abilities and protective effects on DNA. Zhao and Liu (2012) demonstrated that modification of ailanthoidol, a benzofuran-type compound, with a ferrocenyl group enhanced its radical-scavenging and antioxidative abilities, offering protection against DNA oxidation (Zhao & Liu, 2012).
Catalysis and Polymer Science In the field of materials science, benzofuran derivatives have been utilized as initiators for ring-opening polymerization, suggesting their utility in developing new polymeric materials. Chen et al. (2007) explored the catalytic activities of zinc anilido-oxazolinate complexes derived from benzofuran for polymerization reactions, indicating the potential for creating novel polymeric structures (Chen, Chan, Huang, Chen, & Peng, 2007).
properties
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-morpholin-4-yl-2-oxoethoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-26-16-4-2-3-15(11-16)12-20-22(25)18-6-5-17(13-19(18)29-20)28-14-21(24)23-7-9-27-10-8-23/h2-6,11-13H,7-10,14H2,1H3/b20-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQFFJPXXVKYDV-NDENLUEZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

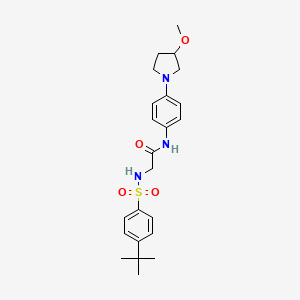
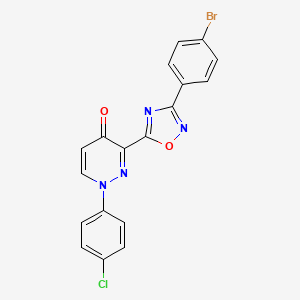
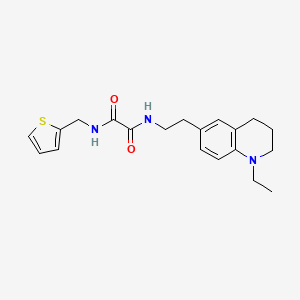
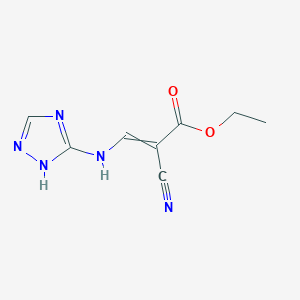
![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)
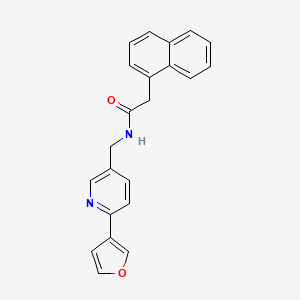
![Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride](/img/structure/B2396981.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)
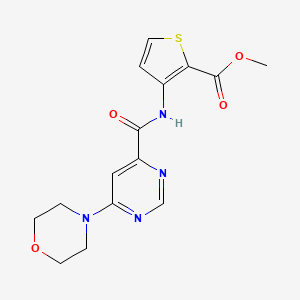
![2-[Bis(4-methylphenyl)methyl]benzotriazole](/img/structure/B2396985.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)
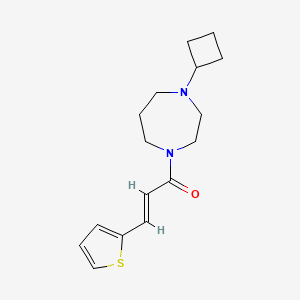
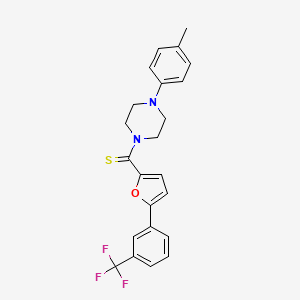
![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)